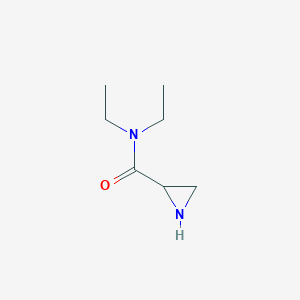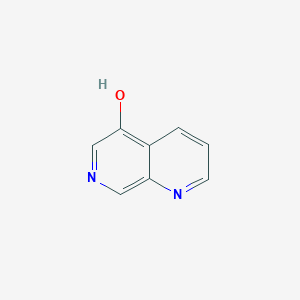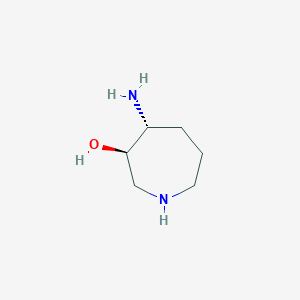
5-(Trifluoromethyl)-1H-pyrrol-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Trifluoromethyl)-1H-pyrrol-2-ol: is an organic compound characterized by the presence of a trifluoromethyl group attached to a pyrrole ring. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly alter the chemical and physical properties of the molecule. This compound is of interest in various fields, including medicinal chemistry, due to its potential biological activities and unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Trifluoromethyl)-1H-pyrrol-2-ol can be achieved through several methods. One common approach involves the trifluoromethylation of a pyrrole precursor. This can be done using reagents such as trifluoromethyl iodide (CF₃I) in the presence of a base like potassium carbonate (K₂CO₃) and a catalyst such as copper(I) iodide (CuI). The reaction is typically carried out under an inert atmosphere at elevated temperatures to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can help in scaling up the production while maintaining the purity and quality of the compound.
化学反応の分析
Types of Reactions:
Oxidation: 5-(Trifluoromethyl)-1H-pyrrol-2-ol can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where the trifluoromethyl group or other substituents on the pyrrole ring are replaced by different functional groups. Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly used.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols)
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can produce a variety of functionalized pyrrole compounds.
科学的研究の応用
Chemistry: In chemistry, 5-(Trifluoromethyl)-1H-pyrrol-2-ol is used as a building block for the synthesis of more complex molecules. Its unique properties make it valuable in the development of new materials and catalysts.
Biology: The compound’s potential biological activities are of interest in biological research. It can be used to study the effects of trifluoromethyl groups on biological systems and to develop new bioactive molecules.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its derivatives may exhibit pharmacological activities, making it a candidate for drug development.
Industry: In the industrial sector, the compound is used in the production of agrochemicals, pharmaceuticals, and specialty chemicals. Its unique properties can enhance the performance and efficacy of various products.
作用機序
The mechanism of action of 5-(Trifluoromethyl)-1H-pyrrol-2-ol involves its interaction with molecular targets and pathways in biological systems. The trifluoromethyl group can influence the compound’s binding affinity and selectivity towards specific enzymes or receptors. This can result in the modulation of biochemical pathways, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
5-(Trifluoromethyl)-2H-pyrrole: Similar structure but with different substitution patterns.
5-(Trifluoromethyl)-1H-indole: Contains an indole ring instead of a pyrrole ring.
5-(Trifluoromethyl)-1H-pyrimidine: Contains a pyrimidine ring instead of a pyrrole ring.
Uniqueness: 5-(Trifluoromethyl)-1H-pyrrol-2-ol is unique due to the presence of both the trifluoromethyl group and the hydroxyl group on the pyrrole ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
特性
分子式 |
C5H4F3NO |
|---|---|
分子量 |
151.09 g/mol |
IUPAC名 |
5-(trifluoromethyl)-1H-pyrrol-2-ol |
InChI |
InChI=1S/C5H4F3NO/c6-5(7,8)3-1-2-4(10)9-3/h1-2,9-10H |
InChIキー |
AKPBZXCWIORRFU-UHFFFAOYSA-N |
正規SMILES |
C1=C(NC(=C1)O)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3-Aminopyrazolo[1,5-a]pyridin-5-ol](/img/structure/B11923474.png)



![1,6-Dihydropyrrolo[2,3-b]pyrrole-2-carboxylic acid](/img/structure/B11923498.png)






